molecular formula C13H19NO2 B2418654 {4-[Amino(phenyl)methyl]oxan-4-yl}methanol CAS No. 1909305-33-4

{4-[Amino(phenyl)methyl]oxan-4-yl}methanol

Cat. No.: B2418654
CAS No.: 1909305-33-4
M. Wt: 221.3
InChI Key: QYPXKTOTFOLRID-UHFFFAOYSA-N
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Description

{4-[Amino(phenyl)methyl]oxan-4-yl}methanol is a chemical compound with the molecular formula C13H19NO2 It is characterized by the presence of an oxane ring substituted with an aminophenylmethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[Amino(phenyl)methyl]oxan-4-yl}methanol typically involves the reaction of an oxane derivative with an aminophenylmethyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[Amino(phenyl)methyl]oxan-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The aminophenylmethyl group can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {4-[Amino(phenyl)methyl]oxan-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays to investigate molecular mechanisms and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of {4-[Amino(phenyl)methyl]oxan-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {4-[Amino(phenyl)methyl]oxan-4-yl}methanol
  • {4-[Amino(phenyl)methyl]oxan-4-yl}ethanol
  • {4-[Amino(phenyl)methyl]oxan-4-yl}propanol

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

{4-[Amino(phenyl)methyl]oxan-4-yl}methanol, also known as [4-(4-Aminophenyl)oxan-4-yl]methanol, is an organic compound with the molecular formula C12_{12}H17_{17}NO2_2. It features a unique oxane ring structure substituted with an aminophenyl group and a hydroxymethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC12_{12}H17_{17}NO2_2
Molecular Weight207.273 g/mol
CAS Number1368628-70-9
Functional GroupsAmino, Hydroxymethyl
Structural FeaturesOxane ring, Aminophenyl group

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The aminophenyl group allows the compound to engage with various biological targets, potentially influencing their activity. The oxane ring and hydroxymethyl group enhance the binding affinity and specificity of the compound, making it a candidate for further pharmacological investigations.

Biological Activity

  • Enzyme Interaction : The compound's structure suggests that it may inhibit or activate certain enzymes involved in metabolic pathways, although specific enzymes have yet to be conclusively identified.
  • Receptor Modulation : Preliminary studies indicate that this compound may act as a ligand for various receptors, modulating their activity and influencing cellular responses .
  • Potential Therapeutic Applications : Due to its structural characteristics, the compound is being explored for its potential in drug development, particularly in targeting diseases where enzyme inhibition or receptor modulation is beneficial.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Study on Drug Development : Research has demonstrated that compounds with similar structures can inhibit dihydrofolate reductase, an enzyme critical in DNA synthesis and repair, suggesting potential applications in cancer therapy .
  • Cytotoxicity Assessments : Related compounds have shown cytotoxic effects against various cancer cell lines through mechanisms involving receptor modulation and enzyme inhibition, indicating that this compound may exhibit similar properties .

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

CompoundKey Differences
[4-(4-Hydroxyphenyl)oxan-4-yl]methanolHydroxyl group instead of amino group
[4-(4-Methylphenyl)oxan-4-yl]methanolMethyl group instead of amino group

The presence of the aminophenyl group distinguishes it from its analogs, imparting unique chemical and biological properties that warrant further investigation.

Properties

IUPAC Name

[4-[amino(phenyl)methyl]oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-12(11-4-2-1-3-5-11)13(10-15)6-8-16-9-7-13/h1-5,12,15H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPXKTOTFOLRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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